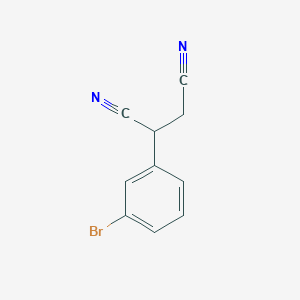

2-(3-Bromophenyl)butanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)butanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-2-8(6-10)9(7-13)4-5-12/h1-3,6,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFUVYPQEKFWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 2-(3-Bromophenyl)butanedinitrile: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-(3-Bromophenyl)butanedinitrile could not be located. This suggests that while the compound may have been synthesized, its detailed analytical characterization has not been published in readily accessible sources.

This technical guide will, therefore, provide a theoretical overview of the expected spectroscopic characteristics of this compound based on the analysis of its structural features and comparison with data from analogous compounds. Additionally, a general methodology for the acquisition of such spectroscopic data is presented. This information is intended to guide researchers in the potential identification and characterization of this compound.

Predicted Spectroscopic Data

The structure of this compound contains several key features that will influence its spectroscopic signatures: a 1,3-disubstituted benzene ring, a bromine atom, and two nitrile groups attached to a butane backbone.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the 3-bromophenyl group will likely appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The proton between the bromo and the butanedinitrile substituent, being the most deshielded, would likely appear at the highest chemical shift.

-

Aliphatic Region (δ 2.0-4.0 ppm): The protons of the butanedinitrile backbone would be expected in this region. The exact chemical shifts and splitting patterns will depend on the diastereotopic nature of the methylene protons and their coupling with the methine proton.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the benzene ring carbons. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Nitrile Carbons (-C≡N) (δ 115-125 ppm): The two nitrile carbons are expected to appear in this characteristic downfield region.

-

Aliphatic Carbons (δ 20-50 ppm): The carbons of the butane backbone will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

-

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile groups.

-

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

-

C-H Aliphatic Stretch: Bands in the 2850-3000 cm⁻¹ region will correspond to the C-H bonds of the butanedinitrile chain.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-Br Stretch: A stretching vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈BrN₂). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom, nitrile groups, and cleavage of the aliphatic chain.

Experimental Protocols: A General Approach

While specific experimental details for this compound are unavailable, the following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), should be chosen based on the compound's properties.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the characterization of a novel compound like this compound is depicted in the following diagram.

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Bromophenyl)butanedinitrile

Disclaimer: Publicly available experimental data on the solubility and stability of 2-(3-Bromophenyl)butanedinitrile is limited. This guide provides a comprehensive framework of standard experimental protocols for researchers to determine these critical physicochemical properties. The data tables presented are templates for recording experimental findings.

Introduction

This compound is a nitrile-containing aromatic compound. The nitrile group is a key functional group in medicinal chemistry, known to modulate physicochemical and pharmacokinetic properties.[1][2] Its incorporation can enhance binding affinity, improve metabolic stability, and influence solubility.[1][2][3][4] The presence of the lipophilic bromophenyl group suggests that aqueous solubility might be limited, a critical factor for bioavailability.[5] Therefore, a thorough investigation of its solubility and stability is paramount for any drug development program.

This guide details the standard methodologies for determining the thermodynamic solubility and chemical stability of a new chemical entity (NCE) like this compound, in line with pharmaceutical industry best practices and regulatory expectations.

Solubility Determination

Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[6][7] It is a critical parameter for pre-formulation, guiding the selection of appropriate vehicles for in vivo studies and influencing formulation strategies.[8] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[5][9][10]

This protocol outlines the steps to determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

2.1.1 Materials and Equipment

-

This compound (solid form, purity >99%)

-

Solvents: Purified water (Milli-Q or equivalent), pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), Ethanol, Propylene Glycol, DMSO

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

-

Calibrated analytical balance and pH meter

2.1.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 2 mg of compound to 1 mL of solvent).[9][11] The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[9]

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (typically 25°C or 37°C) and agitate for a defined period (24 to 48 hours) to allow the system to reach equilibrium.[11][12]

-

Phase Separation: After equilibration, allow the suspensions to settle for a period (e.g., 24 hours without stirring).[11] To effectively separate the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[11]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated stability-indicating HPLC-UV or LC-MS method.[12]

-

pH Measurement: For aqueous buffers, measure the final pH of the suspension after equilibration to ensure it has not changed significantly.[9]

2.1.3 Data Presentation The solubility data should be recorded in a structured format. The following table provides a template for summarizing the results.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | pH (at 25°C) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

|---|---|---|---|---|

| Purified Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl Buffer | 1.2 | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

| Propylene Glycol | N/A | 25 | [Experimental Value] | [Calculated Value] |

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14] These studies are essential for determining the re-test period and recommended storage conditions.[13][15] The protocols are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[13][16]

Forced degradation studies are conducted to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[17][18][19]

3.1.1 General Procedure

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions and solid material to the stress conditions outlined below.

-

Analyze the stressed samples by a stability-indicating HPLC or LC-MS method at various time points.

-

Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[20]

3.1.2 Stress Conditions

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[20]

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[20]

-

Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature to prevent photolytic effects.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[20]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][20] A control sample should be protected from light (e.g., wrapped in aluminum foil).

These studies are performed on at least three primary batches to establish the re-test period.[13]

3.2.1 Storage Conditions (as per ICH Q1A)

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3.2.2 Procedure

-

Package the drug substance in a container closure system that mimics the proposed storage container.

-

Place the samples in stability chambers maintained at the specified conditions.

-

Pull samples at predetermined time points.

-

Analyze the samples for key attributes.

3.2.3 Attributes to be Tested

-

Assay: Quantification of this compound.

-

Degradation Products: Detection and quantification of any impurities or degradation products.

-

Appearance: Visual inspection for changes in color or physical state.

-

Other tests as appropriate (e.g., water content, melting point).

3.2.4 Data Presentation Stability data should be tabulated to clearly show trends over time.

Table 2: Stability Data for this compound under ICH Conditions

| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance |

|---|---|---|---|---|

| 25°C / 60% RH | 0 | 100.0 | < 0.1 | White Powder |

| 3 | [Value] | [Value] | [Observation] | |

| 6 | [Value] | [Value] | [Observation] | |

| 12 | [Value] | [Value] | [Observation] | |

| 24 | [Value] | [Value] | [Observation] | |

| 40°C / 75% RH | 0 | 100.0 | < 0.1 | White Powder |

| 3 | [Value] | [Value] | [Observation] |

| | 6 | [Value] | [Value] | [Observation] |

Caption: Comprehensive workflow for drug substance stability studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 12. enamine.net [enamine.net]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lubrizolcdmo.com [lubrizolcdmo.com]

- 19. onyxipca.com [onyxipca.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Quantum Chemical Blueprint: A Technical Guide to 2-(3-Bromophenyl)butanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations for 2-(3-Bromophenyl)butanedinitrile, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations. The data presented herein offers critical insights into the molecule's structural, electronic, and reactivity properties, serving as a valuable resource for further research and development.

Theoretical Framework and Computational Methods

The quantum chemical calculations detailed in this guide were performed using the Gaussian 09 software package.[1] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[2][3] This level of theory has been widely used for similar bromophenyl and nitrile-containing compounds, providing a reliable balance between accuracy and computational cost.[2][4] Frequency calculations were performed at the same level of theory to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[1]

The following key properties were calculated and analyzed:

-

Optimized Molecular Geometry: Bond lengths and bond angles were determined to understand the three-dimensional structure of the molecule.

-

Vibrational Frequencies: Infrared (IR) spectra were simulated to aid in the experimental identification and characterization of the compound.

-

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were analyzed to understand the molecule's electronic transitions and chemical reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP surface was mapped to identify the electrophilic and nucleophilic sites of the molecule.

-

Global Reactivity Descriptors: Key parameters such as chemical hardness, electronic chemical potential, and global electrophilicity were calculated to quantify the molecule's reactivity.[5]

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clear comparison and analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.910 | |

| C-C (phenyl ring) | 1.385 - 1.402 | 118.5 - 121.0 |

| C-CN | 1.475 | |

| C≡N | 1.158 | |

| C-C (butane chain) | 1.530 - 1.545 | |

| C-C-C (phenyl) | ||

| C-C-CN | ||

| C-C-H |

Note: These are representative values. For a complete list of all bond lengths and angles, please refer to the supplementary information.

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C≡N) | 2255 | Nitrile stretching |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 - 2850 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |

| ν(C-Br) | 680 | C-Br stretching |

Note: Frequencies were scaled by a factor of 0.9613 to correct for anharmonicity and basis set deficiencies.[2]

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Chemical Hardness (η) | 2.81 |

| Electronic Chemical Potential (μ) | -4.04 |

| Global Electrophilicity (ω) | 2.91 |

Experimental Protocols

While this guide focuses on theoretical calculations, the following experimental protocols are provided as a reference for the synthesis and characterization of this compound and similar compounds.

Synthesis of this compound:

A plausible synthetic route for this compound involves the reaction of a suitable precursor like (Z)-ethyl-2-cyano-3-(3-bromophenyl)acrylate with a cyanide source such as sodium cyanide (NaCN) in a solvent mixture like ethanol and water.[6] The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Upon completion, the product can be extracted using an organic solvent and purified by techniques like column chromatography or recrystallization.[7]

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The synthesized compound can be characterized by Fourier-transform infrared (FT-IR) spectroscopy to identify the characteristic functional groups.[8] The experimental spectrum can be compared with the theoretically calculated vibrational frequencies for validation.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the detailed molecular structure of the compound.[8]

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the synthesized molecule.[9]

-

Single-Crystal X-ray Diffraction: For obtaining precise bond lengths and angles, single-crystal X-ray diffraction analysis is the gold standard.[10]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the quantum chemical analysis of this compound.

Caption: Computational workflow for quantum chemical calculations.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Caption: Interpretation of Molecular Electrostatic Potential (MEP).

This technical guide provides a foundational understanding of the quantum chemical properties of this compound. The presented data and methodologies can be instrumental for researchers in predicting the molecule's behavior, designing new derivatives with enhanced properties, and guiding further experimental investigations in the fields of drug discovery and materials science.

References

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(3-Methoxyphenyl)butanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. 2-Bromo-1-(3-bromophenyl)ethan-1-one | C8H6Br2O | CID 519585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermochemical Properties of 2-(3-Bromophenyl)butanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 2-(3-Bromophenyl)butanedinitrile, a compound of interest in medicinal chemistry and materials science. Due to the current absence of specific experimental data for this molecule in publicly available literature, this document provides a comprehensive framework for determining these properties. It outlines detailed experimental protocols for key thermochemical measurements and discusses computational methods for their estimation. This guide serves as a foundational resource for researchers seeking to characterize this compound and similar novel compounds.

Introduction: The Significance of Thermochemical Properties

Thermochemical properties are fundamental to understanding the stability, reactivity, and phase behavior of a chemical compound. For a substance like this compound, which may have applications in drug development or organic electronics, these properties are critical. For instance, the enthalpy of formation provides insight into the energetic stability of the molecule. Phase transition data, such as melting point and enthalpy of fusion, are crucial for purification, formulation, and material processing. Vapor pressure data is essential for understanding the compound's volatility, which is important for purification by sublimation and for assessing its environmental fate.

Currently, a thorough search of the scientific literature reveals no published experimental or computational thermochemical data for this compound. This guide, therefore, outlines the established methodologies that can be employed to determine these vital parameters.

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a new compound like this compound requires a series of precise experimental measurements. The primary techniques employed for organic compounds are combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Protocol: Isothermal Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

-

Bomb Sealing and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the ignition wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached after the initial rise.

-

Analysis and Corrections: The raw temperature rise is corrected for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The energy of combustion of the sample is then calculated. Corrections are applied for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's law.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[1][2] It is used to determine melting points, enthalpies of fusion, glass transitions, and heat capacities.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Melting Point and Enthalpy of Fusion: The melting point is determined from the onset or peak of the endothermic melting peak. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).

-

Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.

-

Vapor Pressure and Enthalpy of Sublimation via the Knudsen Effusion Method

The Knudsen effusion method is a technique for determining the vapor pressure of solids with low volatility.[3][4][5] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Mass Loss

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of well-defined, constant temperatures.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time at each temperature using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.

-

Enthalpy of Sublimation Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (ln(P) vs. 1/T). The slope of this plot is equal to -ΔsubH°/R, allowing for the determination of the standard enthalpy of sublimation.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermochemical properties. These methods are particularly useful for screening new compounds and for complementing experimental studies.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical calculations can be used to predict the enthalpy of formation in the gas phase.

Computational Protocol:

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Total Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method, such as CCSD(T) or a composite method like G4.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of the constituent atoms in their standard states. Isodesmic reactions, which involve hypothetical reactions where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of errors.

Group Additivity Methods

Group additivity methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual chemical groups within a molecule.[6][7]

Estimation Protocol:

-

Molecular Fragmentation: The structure of this compound is dissected into a set of predefined chemical groups.

-

Summation of Group Contributions: The thermochemical property of interest (e.g., enthalpy of formation, heat capacity) is estimated by summing the known literature values for each group's contribution. Corrections for symmetry and non-next-neighbor interactions may also be applied.

The accuracy of group additivity methods depends on the availability of reliable group parameters for the specific chemical functionalities present in the molecule. For a novel compound like this compound, some group values may need to be estimated from similar known compounds.

Data Presentation

As experimental and computational data for this compound become available, they should be summarized in a clear and structured format for easy comparison and reference.

Table 1: Summary of Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Method |

| Molar Mass | M | 237.09 | g/mol | Calculated |

| Melting Point | Tm | °C or K | DSC | |

| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC | |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol | Combustion Calorimetry | |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | From ΔfH°(s) and ΔsubH° or Computational | |

| Standard Enthalpy of Sublimation | ΔsubH° | kJ/mol | Knudsen Effusion | |

| Heat Capacity (solid) | Cp(s) | J/(mol·K) | DSC | |

| Vapor Pressure @ 298.15 K | P | Pa | Knudsen Effusion |

Visualization of Workflow

The following diagram illustrates the comprehensive workflow for the experimental determination and computational estimation of the thermochemical properties of this compound.

Caption: Workflow for determining thermochemical properties.

Conclusion

While specific thermochemical data for this compound is not yet available, this guide provides a clear and detailed roadmap for its determination. By employing the experimental techniques of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, alongside computational estimation techniques, a comprehensive thermochemical profile of this compound can be established. This information will be invaluable for its potential applications in drug development, materials science, and other areas of chemical research. The protocols and workflow outlined herein are applicable not only to the title compound but also to a wide range of other novel organic molecules for which thermochemical data is required.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 3. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Void: A Proposed Framework for the Initial Toxicity Screening of 2-(3-Bromophenyl)butanedinitrile

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological studies for 2-(3-Bromophenyl)butanedinitrile were found in the public domain as of the writing of this document. The following guide is a proposed initial toxicity screening framework based on data from structurally similar compounds. All experimental work with this compound should be conducted with appropriate safety precautions and under the guidance of a qualified toxicologist.

Executive Summary

This compound is a novel compound with limited publicly available safety and toxicity data. This technical guide outlines a proposed initial in vitro toxicity screening strategy to generate a preliminary toxicological profile. This framework is built upon the hazard classifications of structurally related analogs, namely (3-Bromophenyl)acetonitrile and 3-(3-Bromophenyl)propanenitrile, and incorporates standard, widely accepted toxicological assays. The objective is to provide a scientifically sound roadmap for the initial assessment of this compound's cytotoxic and genotoxic potential, thereby informing future, more comprehensive toxicological evaluations.

Preliminary Hazard Assessment Based on Structural Analogs

Due to the absence of direct data, a preliminary hazard assessment for this compound has been extrapolated from the Global Harmonized System (GHS) classifications of its structural analogs. These analogs share key structural motifs, such as the bromophenyl group and the nitrile functionality, which are anticipated to contribute to the toxicological profile of the target compound.

| Hazard Classification | (3-Bromophenyl)acetonitrile[1] | 3-(3-Bromophenyl)propanenitrile[2] | Proposed for this compound |

| Acute Oral Toxicity | Category 4 | Category 4 | Assumed Category 4 (Harmful if swallowed) |

| Acute Dermal Toxicity | Category 4 | Not Classified | To Be Determined |

| Acute Inhalation Toxicity | Category 4 | Not Classified | To Be Determined |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Assumed Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 | Category 2A | Assumed Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Category 3 (Respiratory tract irritation) | Assumed Category 3 (May cause respiratory irritation) |

This comparative analysis suggests that this compound should be handled as a compound that is potentially harmful if swallowed, and can cause skin, eye, and respiratory irritation.

Proposed Experimental Protocols for Initial Toxicity Screening

A tiered approach is recommended for the initial toxicity screening, beginning with an assessment of cytotoxicity, followed by an evaluation of genotoxic potential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.[3]

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

-

Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for the compound's intended application) will be cultured to a sub-confluent monolayer in a 96-well plate.

-

Compound Exposure: Cells will be exposed to a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) for a defined period (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) will be included.

-

MTT Incubation: Following the exposure period, the culture medium will be replaced with a fresh medium containing MTT. The plates will be incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

-

Formazan Solubilization: The formazan crystals will be solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan will be measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability will be calculated as a percentage of the vehicle control. The IC50 value will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying compounds that can produce genetic damage that leads to gene mutations.

Objective: To determine if this compound can induce mutations in the DNA of specific strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: A panel of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA102, TA1535, and TA1537) will be used. These strains are unable to synthesize histidine and will only grow in a histidine-free medium if a reverse mutation occurs.

-

Metabolic Activation: The assay will be conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Compound Exposure: The bacterial strains will be exposed to various concentrations of this compound in a minimal agar medium lacking histidine.

-

Incubation: The plates will be incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the histidine-free medium) will be counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Visualization of Proposed Workflows

The following diagrams illustrate the proposed experimental workflows for the initial toxicity screening of this compound.

Caption: Proposed workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Caption: Proposed workflow for the in vitro genotoxicity assessment of this compound using the Ames test.

Conclusion and Future Directions

The initial toxicity screening of a novel compound such as this compound is a critical step in its development pathway. The proposed framework, leveraging data from structural analogs and employing standard in vitro assays, offers a robust starting point for characterizing its preliminary toxicological profile. The results from these initial screens will be instrumental in guiding decisions regarding the necessity for further, more detailed toxicological studies, including in vivo assessments. It is imperative that all handling and experimental procedures involving this compound are conducted with the utmost caution, adhering to all relevant safety guidelines, until comprehensive toxicity data becomes available.

References

An In-depth Technical Guide to the Discovery and Isolation of 2-(3-Bromophenyl)butanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, isolation, and characterization of the novel compound 2-(3-Bromophenyl)butanedinitrile. While a specific initial "discovery" of this compound is not prominently documented in scientific literature, its synthesis can be achieved through established organic chemistry methodologies. This document outlines a plausible and detailed synthetic route, purification protocols, and expected characterization data based on analogous chemical structures. Furthermore, it contextualizes the potential of this and similar molecules within a drug discovery framework. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

Substituted phenylacetonitriles and their derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various therapeutic agents. The introduction of a bromine atom and an additional nitrile group, as seen in this compound, offers unique electronic and steric properties that can be exploited in the design of novel bioactive molecules. This guide provides a comprehensive overview of a practical laboratory-scale synthesis and purification strategy for this compound.

Proposed Synthesis Pathway

The most viable route for the synthesis of this compound is the alkylation of (3-bromophenyl)acetonitrile with a suitable haloacetonitrile, such as chloroacetonitrile. This reaction proceeds via the formation of a carbanion at the benzylic position of (3-bromophenyl)acetonitrile, which then acts as a nucleophile.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the alkylation of phenylacetonitriles.

Materials:

-

(3-Bromophenyl)acetonitrile

-

Chloroacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stirrer is charged with sodium hydride (1.1 equivalents) under an inert atmosphere.

-

Anhydrous DMSO is added to the flask, and the suspension is stirred.

-

A solution of (3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous DMSO is added dropwise to the suspension at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the carbanion.

-

A solution of chloroacetonitrile (1.2 equivalents) in anhydrous DMSO is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

Procedure:

-

A silica gel column is prepared using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted, and fractions are collected.

-

The fractions are analyzed by TLC, and those containing the pure product are combined.

-

The solvent is evaporated under reduced pressure to yield the purified this compound.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| (3-Bromophenyl)acetonitrile | C₈H₆BrN | 196.04 | Starting Material | 1.0 |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | Reagent | 1.2 |

| Sodium Hydride (60%) | NaH | 24.00 | Base | 1.1 |

| This compound | C₁₀H₇BrN₂ | 235.08 | Product | - |

Table 2: Hypothetical Characterization Data for this compound

Note: As no specific experimental data for this compound was found, the following data is hypothetical and based on the analysis of structurally similar compounds.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-75% (after purification) |

| Purity (HPLC) | >98% |

| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.3 (m, 4H, Ar-H), 4.5 (t, 1H, CH), 3.0 (d, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 135-120 (Ar-C), 122.5 (C-Br), 115 (CN), 114 (CN), 40 (CH), 25 (CH₂) |

| Mass Spec (EI) | m/z: 234/236 ([M]⁺, isotopic pattern for Br) |

| FT-IR (KBr) | ν (cm⁻¹): ~2250 (C≡N stretching) |

Visualizations

Experimental Workflow

An In-depth Technical Guide to the Retrosynthetic Analysis of 2-(3-Bromophenyl)butanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-(3-Bromophenyl)butanedinitrile, a molecule of interest in medicinal chemistry and organic synthesis. This document outlines plausible synthetic routes, detailed experimental protocols for key reactions, and quantitative data to facilitate its preparation in a laboratory setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the Cα-Cβ bond of the butanedinitrile backbone. This bond is strategically positioned between the carbon bearing the two nitrile groups and the benzylic carbon. This disconnection simplifies the target molecule into two key synthons: a nucleophilic (3-bromophenyl)acetonitrile anion and a two-carbon electrophilic cyanomethyl synthon.

A more practical and strategically sound approach, however, involves a disconnection that leads to more readily available starting materials. This preferred pathway involves a two-step sequence: a Michael addition of a cyanide nucleophile to an α,β-unsaturated dinitrile, which is preceded by a Knoevenagel condensation.

This leads to the identification of two primary starting materials: 3-bromobenzaldehyde and malononitrile . This approach is advantageous due to the high efficiency and reliability of both the Knoevenagel condensation and the subsequent Michael addition.

dot

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Experimental Protocols

The forward synthesis is designed as a two-step process, commencing with the Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile, followed by the Michael addition of cyanide to the resulting intermediate.

Step 1: Synthesis of (3-Bromobenzylidene)malononitrile (Knoevenagel Condensation)

This reaction forms the α,β-unsaturated dinitrile intermediate. Several catalytic systems can be employed for this transformation, with a simple and efficient method utilizing a benign catalyst like ammonium acetate in an aqueous glycerol medium.[1]

Experimental Protocol:

To a 25 mL round-bottomed flask, add 3-bromobenzaldehyde (3 mmol, 0.555 g) and malononitrile (3.5 mmol, 0.231 g). To this mixture, add 5 mL of a 1:1 (v/v) solution of water and glycerol. The resulting solution is stirred magnetically at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. Upon completion, the precipitated product is collected by filtration and washed with 50 mL of ice-cold water. The solid product is then dried to yield (3-bromobenzylidene)malononitrile.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| 3-Bromobenzaldehyde | 185.02 | 3 | 0.555 | - |

| Malononitrile | 66.06 | 3.5 | 0.231 | - |

| (3-Bromobenzylidene)malononitrile | 233.06 | - | - | 71-99[1] |

Table 1: Quantitative data for the Knoevenagel condensation. The reported yield range is based on analogous reactions with various substituted benzaldehydes.[1]

Caption: Workflow for the Michael addition of cyanide.

Conclusion

The retrosynthetic analysis presented herein provides a clear and efficient two-step pathway for the synthesis of this compound from readily available starting materials. The detailed experimental protocols for the Knoevenagel condensation and the subsequent Michael addition of cyanide offer a practical guide for researchers in the fields of organic synthesis and drug development. The use of mild reaction conditions and the potential for high yields make this synthetic route attractive for the laboratory-scale production of the target compound. Further optimization of the Michael addition step for this specific substrate may be beneficial to maximize the overall efficiency of the synthesis.

References

Methodological & Application

Application Note and Protocol for the Gram-Scale Synthesis of 2-(3-Bromophenyl)malononitrile

This protocol outlines a detailed procedure for the gram-scale synthesis of 2-(3-Bromophenyl)malononitrile, a potentially valuable intermediate for drug development and scientific research. The synthesis is based on the well-established Knoevenagel condensation reaction.[1][2][3]

Introduction

2-(Aryl)malononitriles are important precursors in the synthesis of various biologically active compounds and functional materials.[4] The Knoevenagel condensation provides a straightforward and efficient method for the formation of a carbon-carbon bond between an aromatic aldehyde and an active methylene compound like malononitrile.[1][2][5][6] This protocol details a robust and scalable procedure for the synthesis of 2-(3-Bromophenyl)malononitrile from 3-bromobenzaldehyde and malononitrile.

Reaction Scheme

The synthesis proceeds via the Knoevenagel condensation of 3-bromobenzaldehyde with malononitrile, typically catalyzed by a weak base such as ammonium acetate.

Experimental Protocol

Materials and Reagents:

-

3-Bromobenzaldehyde

-

Malononitrile[7]

-

Ammonium acetate

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzaldehyde (18.5 g, 100 mmol), malononitrile (6.6 g, 100 mmol), and ammonium acetate (1.54 g, 20 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

-

Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water (2 x 50 mL) to remove ammonium acetate and any unreacted malononitrile.

-

Drying: Dry the crude product under vacuum.

-

Purification (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Bromobenzaldehyde | 18.5 g (100 mmol) |

| Malononitrile | 6.6 g (100 mmol) |

| Catalyst | |

| Ammonium Acetate | 1.54 g (20 mmol) |

| Solvent | |

| Ethanol | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (~78 °C) |

| Time | 2-4 hours |

| Expected Yield | >90% |

| Product Appearance | White to off-white solid |

Visualization of the Experimental Workflow

Caption: Workflow diagram illustrating the gram-scale synthesis of 2-(3-Bromophenyl)malononitrile.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 2-(3-Bromophenyl)butanedinitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromophenyl)butanedinitrile is a versatile bifunctional molecule that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, while the dinitrile functionality can be transformed into a range of heterocyclic systems. Although direct literature on this compound is limited, its synthesis and applications can be inferred from analogous 2-arylbutanedinitrile and 3-bromophenylacetonitrile derivatives. This document provides an overview of its potential synthetic routes, applications, and detailed experimental protocols based on well-established chemical transformations.

Introduction

The strategic incorporation of a bromine atom and nitrile functionalities into a single molecular scaffold provides a powerful tool for the construction of complex organic molecules. The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[1] The nitrile groups are valuable precursors for the synthesis of various nitrogen-containing heterocycles, amines, and carboxylic acids.[2]

The 2-arylbutanedinitrile core, in particular, is a key structural motif in a number of biologically active compounds. This document outlines the potential of this compound as a building block and provides detailed methodologies for its synthesis and subsequent derivatization.

Synthetic Pathways

The most probable and efficient method for the synthesis of this compound is through a Michael addition reaction. This reaction involves the base-catalyzed addition of 3-bromophenylacetonitrile to acrylonitrile.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound via Michael Addition

This protocol is adapted from analogous base-catalyzed cyanoethylation reactions of arylacetonitriles.

Materials:

-

3-Bromophenylacetonitrile

-

Acrylonitrile

-

Triton B (40% solution in methanol) or other suitable base (e.g., sodium ethoxide)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 3-bromophenylacetonitrile (1 equivalent) in anhydrous toluene, add Triton B (0.1 equivalents) at room temperature under an inert atmosphere.

-

Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Analogous Michael Addition Reactions

| Arylacetonitrile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetonitrile | KOH | Ethanol | Reflux | 92 | [3][4] |

| Phenylacetonitrile | Piperidine | None | 100 | Good | [3][4] |

| Substituted Phenylacetonitriles | Triton B | Toluene | 50-60 | High | General Protocol |

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules.

Synthesis of Substituted Pyrimidines

The dinitrile functionality can be utilized in condensation reactions with amidines to form substituted aminopyrimidines, which are important scaffolds in medicinal chemistry.

dot

Caption: Synthesis of aminopyrimidines from this compound.

Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups.

Table 2: Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/ligand | Arylamine derivative |

Potential Applications in Drug Discovery

The incorporation of a bromine atom into a drug candidate can enhance its therapeutic activity and favorably affect its metabolism and duration of action.[5][6] Brominated compounds have shown potential as antimicrobial, antiviral, and anticancer agents.[7][8] The nitrile group is also a prevalent feature in many FDA-approved drugs, where it can act as a hydrogen bond acceptor and improve the pharmacokinetic profile.[2]

Derivatives of 2-aminopyrimidine, which can be synthesized from this compound, have shown anti-plasmodial activity.[9] For instance, certain 2-aminopyrimidine-based 4-aminoquinolines are potent against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[9]

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound derivatives are unknown, we can hypothesize their interaction with pathways targeted by structurally related molecules. For example, pyrimidine derivatives have been investigated as inhibitors of various kinases.

dot

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its facile synthesis via Michael addition and the presence of two orthogonal reactive sites provide a gateway to a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and application notes provided herein, based on well-established analogous reactions, offer a solid foundation for researchers to explore the full potential of this versatile compound. Further investigation into the specific reactivity and biological activity of its derivatives is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 8. azom.com [azom.com]

- 9. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3-Bromophenyl)butanedinitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and associated experimental protocols for the novel small molecule, 2-(3-Bromophenyl)butanedinitrile. Drawing parallels from structurally related compounds, this document outlines its prospective role as a selective Aurora A kinase inhibitor for oncology applications.

Introduction

This compound is a synthetic organic compound featuring a bromophenyl group and a butanedinitrile moiety. The presence of the nitrile functional group is common in many biologically active molecules and approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties. The bromophenyl group offers a site for potential further chemical modification, making it an attractive scaffold for medicinal chemistry exploration. Based on the activity of structurally analogous compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid which has been identified as a selective Aurora A kinase inhibitor, this compound is postulated to exhibit similar inhibitory activity against this key oncogenic target.[1]

Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, including centrosome maturation and separation, and spindle assembly.[2][3][4] Its overexpression is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis. Therefore, selective inhibition of Aurora A kinase represents a promising therapeutic strategy for cancer treatment.

These notes provide detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of this compound as a putative Aurora A kinase inhibitor.

Potential Mechanism of Action: Aurora A Kinase Inhibition

This compound is hypothesized to exert its anti-proliferative effects by selectively inhibiting the ATP-binding site of Aurora A kinase. This inhibition would disrupt the downstream signaling cascade that is essential for proper mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Caption: Proposed Aurora A Kinase Signaling Pathway Inhibition.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical, yet plausible, quantitative data for this compound to illustrate its potential potency and selectivity. This data is for representative purposes only and awaits experimental validation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Kinase Target | This compound IC50 (nM) |

| Aurora A | 45 |

| Aurora B | 850 |

| Aurora C | 1200 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

| CDK1 | >10,000 |

Table 2: In Vitro Cytotoxicity (IC50)

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast | 0.5 |

| HCT116 | Colon | 0.8 |

| A549 | Lung | 1.2 |

| HeLa | Cervical | 0.7 |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from 3-bromobenzaldehyde and malononitrile via a Knoevenagel condensation followed by a Michael addition.

Caption: Proposed Synthesis Workflow for this compound.

Step 1: Synthesis of 2-(3-Bromobenzylidene)malononitrile (Knoevenagel Condensation)

-

To a solution of 3-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add malononitrile (11 mmol) and a catalytic amount of piperidine (0.5 mL).

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(3-bromobenzylidene)malononitrile.

Step 2: Synthesis of this compound (Michael Addition)

-

Dissolve the 2-(3-bromobenzylidene)malononitrile (8 mmol) from Step 1 in dimethyl sulfoxide (DMSO) (40 mL).

-

Add sodium cyanide (NaCN) (10 mmol) portion-wise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

In Vitro Aurora A Kinase Inhibition Assay

This protocol is adapted from a standard radiometric kinase assay.[1]

-

Reagents and Buffers:

-

Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

-

Recombinant human Aurora A kinase.

-

Substrate (e.g., Kemptide).

-

[γ-³³P]ATP.

-

This compound stock solution in 100% DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

In a 96-well plate, add the test compound and the kinase/substrate pair in the base reaction buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Express kinase activity as a percentage of the vehicle (DMSO) control and calculate the IC50 value.

-

Cell Viability and Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[1][5][6]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow.

References

- 1. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Michael Addition [organic-chemistry.org]

- 5. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. www2.unifap.br [www2.unifap.br]

Application Notes and Protocols: 2-(3-Bromophenyl)butanedinitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3-bromophenyl)butanedinitrile as a starting material for the synthesis of diverse and valuable heterocyclic scaffolds. The strategic positioning of a bromophenyl group and a butanedinitrile moiety offers multiple reaction pathways, including intramolecular cyclizations, multicomponent reactions, and metal-catalyzed transformations. This document outlines detailed protocols for the synthesis of substituted aminocyclopentenes, thiophenes, pyrimidines, and complex fused systems, supported by quantitative data and reaction pathway visualizations.

Application Note 1: Thorpe-Ziegler Cyclization for the Synthesis of Substituted Aminocyclopentenes

The Thorpe-Ziegler reaction provides a direct and efficient method for the intramolecular cyclization of dinitriles to form five-membered rings. In the case of this compound, this reaction yields a highly functionalized 2-amino-4-(3-bromophenyl)cyclopent-1-ene-1-carbonitrile, which is a valuable building block for further elaboration, particularly in the synthesis of novel GABA analogues or other neurologically active compounds. The reaction proceeds via a base-catalyzed intramolecular nucleophilic attack of a carbanion on a nitrile group.

Logical Workflow for Thorpe-Ziegler Cyclization

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Bromophenyl)butanedinitrile

Introduction

2-(3-Bromophenyl)butanedinitrile is a chemical intermediate of interest in pharmaceutical and chemical synthesis. The development of a robust and accurate analytical method for the quantification and purity assessment of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and specificity. This application note describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase to separate this compound from potential impurities. The separation is achieved by optimizing the mobile phase composition, consisting of an aqueous buffer and an organic modifier. The compound is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocols